molecular formula C20H21N3O4 B10995623 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

Cat. No.: B10995623
M. Wt: 367.4 g/mol
InChI Key: YQJOYPYQWBDYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a quinazolinone derivative characterized by a benzamide group linked via an ethyl chain to a 6,7-dimethoxy-substituted quinazolin-4-one core. Its molecular formula is C₂₀H₂₂N₄O₄ (molecular weight: 382.42 g/mol). Key structural features include:

  • 2-Methyl substitution on the quinazolinone, contributing to steric and electronic modulation.
  • Ethyl linker between the quinazolinone and benzamide moieties, influencing conformational flexibility .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-13-22-16-12-18(27-3)17(26-2)11-15(16)20(25)23(13)10-9-21-19(24)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,21,24)

InChI Key

YQJOYPYQWBDYDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

H₂O₂-Mediated Cyclization of Substituted Benzamides

A sustainable protocol employs dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) to cyclize N-substituted benzamides into quinazolin-4(3H)-ones. For example, heating 2-amino-N-methylbenzamide with DMSO and H₂O₂ at 150°C for 14 hours yields N-methyl quinazolin-4(3H)-one in 65% yield after purification. This method avoids toxic catalysts and leverages DMSO’s dual role as solvent and methylene donor. Adapting this approach, 6,7-dimethoxy-2-methyl substituents can be introduced by starting with appropriately substituted anthranilic acid derivatives.

Benzoxazin-4-One Intermediate Route

An alternative three-step sequence begins with substituted anthranilic acids (e.g., 6,7-dimethoxy-2-methylanthranilic acid), which undergo cyclization in acetic anhydride to form benzoxazin-4-one intermediates. Subsequent reaction with methylamine under acidic conditions generates the 4-oxoquinazoline core. This method allows precise control over substituent positioning, critical for introducing the 6,7-dimethoxy groups.

Functionalization of the Quinazolinone Core

Post-cyclization modifications are essential to install the ethyl-benzamide side chain at position 3 of the quinazolinone ring.

N-Alkylation with Ethyl Bromoacetate

The 3-position nitrogen is alkylated using ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI). For instance, treating 6,7-dimethoxy-2-methylquinazolin-4(3H)-one with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours yields the ethyl ester intermediate. This step typically achieves 70–85% yields, depending on the steric hindrance of substituents.

Hydrolysis and Amidation

The ethyl ester intermediate undergoes hydrolysis to the carboxylic acid using aqueous NaOH, followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride. Subsequent reaction with benzamide in the presence of triethylamine (Et₃N) affords the final product. Alternatively, coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitate direct amidation under mild conditions, improving yields to 78–92%.

Optimization of Reaction Conditions

Critical parameters influencing synthesis efficiency include temperature, solvent choice, and catalyst selection.

Temperature and Solvent Effects

Cyclization reactions in DMSO require temperatures ≥140°C to achieve reasonable yields. Polar aprotic solvents like DMF enhance N-alkylation rates by stabilizing transition states. Conversely, protic solvents (e.g., ethanol) are less effective due to hydrogen bonding with reactive intermediates.

Catalytic Additives

Potassium iodide (KI) acts as a phase-transfer catalyst during alkylation, improving reagent solubility and reaction homogeneity. Similarly, nano-TiO₂ catalysts accelerate condensation steps in quinazolinone syntheses, reducing reaction times by 30–40%.

Analytical Characterization and Purification

Chromatographic Purification

Silica gel column chromatography with ethyl acetate/hexane gradients (1:1 to 3:1) effectively isolates intermediates and final products. High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity, critical for pharmacological evaluations.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 2.45 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 4.25 (t, 2H, NCH₂), and 7.45–8.10 (m, 5H, benzamide aromatic protons).

  • HRMS : Calculated for C₂₁H₂₃N₃O₅ [M+H]⁺: 398.1708; Found: 398.1712.

Challenges and Alternative Approaches

Regioselectivity in Alkylation

Competing alkylation at the 1-position nitrogen can occur if reaction conditions are poorly controlled. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses this side reaction, enhancing regioselectivity to >95%.

Green Chemistry Alternatives

Recent advances replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) in cyclization steps, reducing environmental impact while maintaining 60–70% yields. Microwave-assisted synthesis further cuts reaction times from hours to minutes, though scalability remains a limitation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
H₂O₂/DMSO CyclizationCyclization, alkylation, amidation5892
Benzoxazin-4-One RouteCyclization, alkylation, coupling6595
Nano-TiO₂ CatalyzedCondensation, amidation7289

Chemical Reactions Analysis

    Reactivity: N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Assess its pharmacological properties, bioavailability, and potential therapeutic applications.

    Industry: Evaluate its use in materials science, catalysis, or organic synthesis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide.

    Pathways: Investigate signaling pathways influenced by the compound.

Comparison with Similar Compounds

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide

  • Structural Difference : Replaces benzamide with pyridine-4-carboxamide.
  • Molecular Weight : 368.4 g/mol (vs. 382.42 g/mol for the target compound).

Thiazolyl/Isoxazolyl Derivatives

Examples from (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[...]-benzamide):

  • Key Differences : Thioether-linked heterocycles (thiazole, isoxazole) instead of the ethyl-linked benzamide.
  • Implications : Thioether groups may enhance metabolic stability or modulate redox properties. Thiazole rings could engage in π-π stacking or metal coordination .

Modifications to the Quinazolinone Core

N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide (CAS 6761-14-4)

  • Structural Difference : Lacks the ethyl linker and 6,7-dimethoxy groups.
  • Implications : Reduced steric bulk and electronic effects from methoxy groups may lower target affinity or alter pharmacokinetics .
  • Molecular Weight : 279.29 g/mol (simpler structure).

N-Cyclohexyl-6,7-dimethoxyquinazolin-4-amine

  • Structural Difference : Replaces the benzamide-ethyl chain with a cyclohexylamine group.

Side-Chain and Linker Variations

N-Butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide

  • Structural Difference : Incorporates a morpholinyl group and thioacetamide side chain.
  • Implications : Morpholine enhances solubility, while the thioacetamide may act as a Michael acceptor for covalent binding .

N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide

  • Structural Difference: Combines a cyano-pyridine amino group with a thiazole-thioether side chain.
  • Implications: The cyano group could engage in dipole interactions, while the thiazole may improve metabolic resistance .

Data Tables

Table 1. Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₀H₂₂N₄O₄ 382.42 6,7-Dimethoxy, ethyl linker, benzamide High electron density from methoxy groups
Pyridine-4-carboxamide analog C₁₉H₂₀N₄O₄ 368.4 Pyridine-4-carboxamide Basic nitrogen for solubility
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide C₁₆H₁₃N₃O₂ 279.29 Simple benzamide-quinazolinone Reduced steric bulk
Thiazolyl derivative (Example) C₁₈H₁₇N₅O₂S₂ 415.48 Thiazole-thioether Potential redox activity

Discussion of Structural-Property Relationships

  • Methoxy Groups: The 6,7-dimethoxy substitution in the target compound likely enhances hydrogen-bond donor/acceptor capacity compared to non-methoxy analogs (e.g., CAS 6761-14-4) .
  • Linker Flexibility : The ethyl linker may confer better conformational adaptability than rigid cyclohexyl or morpholinyl groups in other derivatives .

Biological Activity

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O6C_{22}H_{25}N_{3}O_{6}, with a molecular weight of approximately 441.5 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, particularly in the realm of anti-cancer and anti-inflammatory properties. The presence of methoxy groups at positions 6 and 7 enhances its solubility and bioactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The quinazolinone core is known to inhibit various enzymes involved in cancer progression, such as protein kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, similar to other quinazoline derivatives that interact with histamine and NMDA receptors .
  • Antioxidant Properties : Methoxy substitutions are often associated with enhanced antioxidant activity, which can protect cells from oxidative stress, a contributor to various diseases including cancer .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to reduce cell viability in breast cancer and lung cancer models.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in animal models, suggesting its use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound led to a significant decrease in cell proliferation rates, with IC50 values indicating potent activity at micromolar concentrations.
    Cell LineIC50 (µM)Mechanism
    MCF-75.0Apoptosis induction
    A5498.0Cell cycle arrest
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), supporting its potential as an anti-inflammatory agent .

Q & A

Q. Critical Reaction Parameters :

  • Catalysts : Iodine (I₂) and tert-butyl hydroperoxide (TBHP) enable domino synthesis of quinazolinone-benzamide hybrids via radical intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane (DCM) is preferred for acyl chloride reactions .
  • Purification : High-performance liquid chromatography (HPLC) and recrystallization (e.g., using methanol) ensure >95% purity .

Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl signals (δ 165–170 ppm) .
  • Fourier-Transform Infrared (FT-IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and quinazolinone C=O (~1680 cm⁻¹) .
  • Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₂N₃O₅: 396.15) .

Q. Advanced Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor impurities (<1%) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 260–263°C) indicate crystallinity and purity .

What in vitro assays are recommended to evaluate the anticancer potential of this compound, and how should cytotoxicity data be interpreted?

Q. Advanced Research Focus

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., MDA-MB-231 breast cancer cells). IC₅₀ values <10 μM suggest potent cytotoxicity .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining quantifies apoptotic vs. necrotic cell death.
  • Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin) and validate statistical significance via ANOVA (p <0.05).

Pitfalls : Contradictions in IC₅₀ values may arise from variations in cell culture conditions or compound solubility. Use DMSO stocks ≤0.1% to avoid solvent toxicity .

How do substituent variations at the quinazolinone core influence the compound’s biological activity, and what computational methods can predict these effects?

Q. Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance cytotoxicity by increasing electrophilicity. Fluorine at position 6 reduces IC₅₀ by 50% compared to unsubstituted analogs .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability.

Q. Computational Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like HDACs or TACE enzymes .
  • QSAR Models : Utilize descriptors (e.g., logP, polar surface area) to correlate substituents with activity .

What strategies can mitigate discrepancies in biological activity data across studies involving derivatives of this compound?

Q. Advanced Data Contradiction Analysis

  • Standardize Assay Protocols : Use identical cell lines (e.g., ATCC-certified MDA-MB-231) and incubation times (72 hours).
  • Control for Purity : Validate compound integrity via HPLC and NMR post-synthesis .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., % inhibition at 10 μM) and exclude outliers via Grubbs’ test .

What mechanistic insights explain the domino synthesis of quinazolinone-benzamide hybrids, and how can kinetic studies optimize these reactions?

Q. Reaction Mechanism

  • Radical Pathways : I₂/TBHP initiates single-electron transfer (SET), forming aryl radicals that undergo cyclization and amidation .
  • Kinetic Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation. Rate-determining steps often involve amide bond formation .

Q. Optimization :

  • Temperature : Elevated temps (80–100°C) accelerate radical initiation but may degrade heat-sensitive intermediates.
  • Catalyst Loading : 10 mol% I₂ maximizes yield without side-product formation .

How should researchers address contradictions in reported melting points or spectral data for derivatives of this compound?

Q. Advanced Analytical Reconciliation

  • Polymorphism Screening : X-ray crystallography identifies crystal packing variations affecting melting points .
  • Spectral Replication : Compare NMR data with published spectra (e.g., CAS registry entries) to confirm structural consistency.
  • Purity Reassessment : Impurities (e.g., residual solvents) broaden melting ranges; repurify via column chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.